molecular formula C6H12BrClO2 B8178616 Br-PEG2-CH2CH2Cl

Br-PEG2-CH2CH2Cl

Cat. No.: B8178616
M. Wt: 231.51 g/mol
InChI Key: NFFZNQWVHDEVIQ-UHFFFAOYSA-N
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Description

Br-PEG2-CH2CH2Cl is an organic compound that belongs to the class of haloalkyl ethers. This compound is characterized by the presence of both bromine and chlorine atoms attached to ethoxy groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Br-PEG2-CH2CH2Cl typically involves the reaction of ethylene glycol with bromine and chlorine-containing reagents. One common method is the reaction of ethylene glycol with 2-bromoethanol and 2-chloroethanol under acidic conditions. The reaction proceeds through the formation of intermediate haloalkyl ethers, which then undergo further substitution to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Br-PEG2-CH2CH2Cl undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, or reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in non-polar solvents like tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted ethers, amines, or thiols.

    Elimination Reactions: Alkenes.

    Oxidation and Reduction: Aldehydes, carboxylic acids, or alcohols.

Scientific Research Applications

Br-PEG2-CH2CH2Cl has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Br-PEG2-CH2CH2Cl depends on its specific application. In nucleophilic substitution reactions, the compound acts as an electrophile, with the bromine and chlorine atoms serving as leaving groups. This allows nucleophiles to attack the carbon atoms, leading to the formation of new bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Br-PEG2-CH2CH2Cl can be compared with other haloalkyl ethers, such as:

    1-(2-Bromoethoxy)-2-(2-iodoethoxy)ethane: Similar structure but with an iodine atom instead of chlorine, which may exhibit different reactivity and biological activity.

    1-(2-Chloroethoxy)-2-(2-fluoroethoxy)ethane: Contains a fluorine atom, which can significantly alter the compound’s properties due to the strong electronegativity of fluorine.

    1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: Features a methoxy group, which can influence the compound’s solubility and reactivity.

The uniqueness of this compound lies in its combination of bromine and chlorine atoms, providing a balance of reactivity and stability that makes it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

1-(2-bromoethoxy)-2-(2-chloroethoxy)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrClO2/c7-1-3-9-5-6-10-4-2-8/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFZNQWVHDEVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCBr)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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